l-Isoleucine

描述

异亮氨酸是一种必需氨基酸,在多种生物过程中发挥着至关重要的作用。它是三种支链氨基酸之一,另外两种是亮氨酸和缬氨酸。 这些氨基酸因其支链分子结构而独一无二,使其具有独特的性质和功能 . 异亮氨酸对于蛋白质合成、血红蛋白形成以及血糖和能量水平的调节至关重要 . 它被归类为非极性、不带电、支链、脂肪族氨基酸,对于人类来说是必需的,这意味着人体无法合成它,必须从膳食来源中获取 .

准备方法

合成路线和反应条件: 在植物和微生物中,异亮氨酸是由丙酮酸和α-酮丁酸合成。 该途径涉及多种酶,包括乙酰乳酸合酶、乙酰羟基酸异构还原酶、二羟基酸脱水酶和缬氨酸转氨酶 .

工业生产方法: 异亮氨酸的工业生产主要采用利用基因修饰微生物的发酵工艺。 例如,可以通过修饰苏氨酸代谢途径,对大肠杆菌菌株进行改造,以提高异亮氨酸的产量 . 此外,从天然来源(如头发)中提取的化学合成和提取也在其生产中发挥着作用 .

化学反应分析

反应类型: 异亮氨酸会发生多种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 异亮氨酸可以在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂进行氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

取代: 取代反应通常在适当条件下涉及卤化物或胺等亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,异亮氨酸的氧化会导致酮酸的形成,而还原会导致各种醇衍生物的形成 .

科学研究应用

Sports Nutrition

Muscle Growth and Recovery

L-Isoleucine is renowned for its ability to promote muscle growth and enhance recovery post-exercise. It stimulates protein synthesis, which is crucial for repairing and rebuilding muscle tissue after physical exertion. A study indicated that supplementation with this compound can significantly improve muscle recovery times and reduce muscle soreness following intense workouts .

Energy Production

As a branched-chain amino acid, this compound serves as an energy source during prolonged exercise. It helps maintain energy levels and delays the onset of fatigue, allowing athletes to perform at optimal levels for extended periods .

Muscle Preservation During Caloric Restriction

During weight loss or caloric restriction, this compound aids in preserving lean muscle mass while promoting fat oxidation. This characteristic makes it a valuable supplement for individuals aiming to lose weight without compromising muscle integrity .

Medical Applications

Wound Healing

this compound contributes to wound healing by enhancing collagen synthesis, which is essential for tissue repair. Incorporating this compound into wound care products has been shown to accelerate healing processes and improve patient outcomes .

Blood Sugar Regulation

Research has demonstrated that this compound can help regulate blood sugar levels by enhancing insulin secretion and improving glucose uptake in cells. This property is particularly beneficial for individuals with diabetes or those at risk of developing the condition .

Gastrointestinal Health

A pilot study explored the effects of this compound-supplemented oral rehydration solutions in children with acute watery diarrhea. The results indicated a reduction in stool output and overall improvement in hydration status among those receiving the supplemented solution .

Food Science

Flavor Enhancement

In the food industry, this compound is utilized as a flavor enhancer due to its ability to impart a savory or umami taste. It is commonly added to soups, sauces, snacks, and condiments to enhance flavor profiles .

Sports Drinks and Energy Bars

this compound is frequently included in sports drinks and energy bars aimed at athletes. Its role in energy production and muscle recovery makes it an ideal ingredient for replenishing nutrients lost during physical activity .

Animal Nutrition

Growth Promotion in Livestock

Supplementing animal feed with this compound promotes growth and improves feed efficiency across various livestock categories, including poultry and aquaculture. This amino acid enhances overall health and growth rates in animals .

Immune System Support

this compound also plays a role in boosting the immune response in animals, helping them resist diseases and infections. This function is critical for maintaining the health of livestock populations .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Sports Nutrition | Muscle recovery | Enhances protein synthesis |

| Energy production | Delays fatigue during exercise | |

| Medical Applications | Wound healing | Accelerates tissue repair |

| Blood sugar regulation | Improves insulin secretion | |

| Food Science | Flavor enhancement | Adds umami taste |

| Sports drinks | Replenishes lost nutrients | |

| Animal Nutrition | Growth promotion | Improves feed efficiency |

| Immune support | Enhances disease resistance |

Case Studies

-

Case Study 1: Muscle Recovery Enhancement

A controlled trial examined the effects of this compound supplementation on recovery times in athletes post-exercise. Results showed a significant reduction in muscle soreness and improved recovery markers compared to a placebo group. -

Case Study 2: Diarrhea Management in Children

In a pilot study involving children with acute diarrhea, those receiving this compound-supplemented oral rehydration solutions exhibited reduced stool output and improved hydration status compared to controls, suggesting therapeutic potential for gastrointestinal health .

作用机制

异亮氨酸通过多种分子靶点和途径发挥其作用。 它参与血红蛋白的合成以及血糖和能量水平的调节 . 异亮氨酸既是生糖氨基酸,又是生酮氨基酸,这意味着它可以分别转化为葡萄糖或酮体 . 这种双重作用使其能够参与能量产生和代谢调节。

相似化合物的比较

异亮氨酸与其他支链氨基酸(如亮氨酸和缬氨酸)相似。 这些氨基酸共享一个支链分子结构,并在蛋白质合成和代谢调节中发挥着至关重要的作用 . 异亮氨酸在其特定功能和代谢途径中是独一无二的。 例如,虽然亮氨酸主要刺激肌肉蛋白质合成,但异亮氨酸更多地参与血红蛋白合成和血糖调节 .

类似化合物:

- 亮氨酸

- 缬氨酸

生物活性

L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a critical role in various biological processes, including protein synthesis, immune function, and energy production. This article delves into the biological activities of this compound, highlighting its antimicrobial properties, metabolic functions, and therapeutic potential, supported by relevant research findings and case studies.

Overview of this compound

This compound is one of the three branched-chain amino acids, alongside leucine and valine. It is crucial for muscle metabolism and energy production, particularly during physical exertion. Additionally, this compound is involved in hemoglobin synthesis and regulation of blood sugar levels .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. A significant study evaluated its effect in inducing antimicrobial peptides in intestinal epithelial cells. This research aimed to determine whether this compound supplementation could enhance the efficacy of oral rehydration solutions (ORS) in children suffering from acute diarrhea.

Case Study: this compound in Oral Rehydration Solutions

A double-blind randomized controlled trial conducted at Dhaka Hospital involved 50 children aged 6-36 months with acute diarrhea. The children were divided into two groups: one received ORS supplemented with this compound (2 g/L), while the control group received standard ORS .

Key Findings:

- Stool Output Reduction : Children receiving this compound showed a statistically significant reduction in stool output on day 3 (p=0.03).

- Antimicrobial Peptide Induction : The study found that this compound supplementation induced the secretion of specific antimicrobial peptides, enhancing the innate immune response against intestinal pathogens.

Metabolic Functions

This compound is metabolized primarily in muscle tissues and plays a role in:

- Energy Production : It serves as a substrate for gluconeogenesis during fasting or intense exercise.

- Protein Synthesis : As a building block for proteins, it is vital for muscle repair and growth.

Safety and Efficacy

The safety profile of this compound has been extensively studied. According to the European Food Safety Authority (EFSA), this compound produced by fermentation using Corynebacterium glutamicum is considered safe for animal feed and does not pose any significant toxicity risks .

Comparative Analysis of Antimicrobial Activity

A comparative analysis of various studies on the antimicrobial activity of this compound reveals interesting insights:

属性

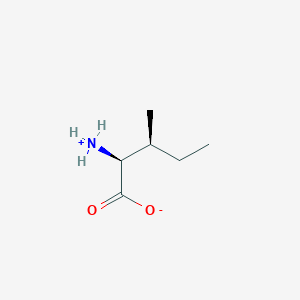

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34464-35-2 | |

| Record name | L-Isoleucine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34464-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046882, DTXSID1047441 | |

| Record name | DL-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid, White to off-white powder; Sweet aroma | |

| Record name | Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 168-170 °C | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/, Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether., Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C, In water, 3.44X10+4 mg/L at 25 °C, 35 mg/mL, Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

(Applies to Valine, Leucine and Isoleucine) This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/ | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Waxy, shiny, rhombic leaflets from alcohol, Crystals | |

CAS No. |

443-79-8, 73-32-5 | |

| Record name | DL-Isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoleucine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Isoleucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-allo-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HX0BYT4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y7590D77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 °C (decomposes), 285.5 °C | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isoleucine impact growth in animals?

A1: Isoleucine is an essential amino acid, meaning animals cannot synthesize it and must obtain it from their diet. Studies on pigs [, ] and fish [] show that insufficient dietary isoleucine leads to reduced growth rate, feed efficiency, and protein deposition. This highlights isoleucine's crucial role in protein synthesis and overall growth.

Q2: Can isoleucine supplementation benefit individuals with metabolic disorders?

A2: Research on a mouse model of obesity-associated non-alcoholic steatohepatitis (NASH) suggests that dietary isoleucine supplementation can reduce hyperinsulinemia, liver steatosis, and inflammation []. This effect is linked to modulation of genes involved in branched-chain amino acid metabolism, mitochondrial biogenesis, and lipid catabolism.

Q3: Does isoleucine interact with other amino acids?

A3: Yes, studies on turkeys [] reveal complex interactions between isoleucine, leucine, and valine. Excess leucine can depress growth, while supplementing with both valine and isoleucine can alleviate this effect. These interactions are also reflected in plasma amino acid concentrations.

Q4: What role does isoleucine play in bacterial metabolism?

A4: In bacteria like Rhodospirillum rubrum [], isoleucine biosynthesis contributes to redox homeostasis, especially under photoheterotrophic conditions. Increased isoleucine content is observed under illuminated conditions and further enhanced during light stress. In Salmonella enterica, the YjgF protein is crucial for isoleucine biosynthesis, particularly when grown on pyruvate []. Deletion of yjgF leads to isoleucine auxotrophy, highlighting the interconnected nature of metabolic pathways.

Q5: What is the molecular formula and weight of isoleucine?

A5: The molecular formula of isoleucine is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q6: Are there spectroscopic methods to identify isoleucine in peptides?

A6: Yes, far-infrared (far-i.r.) spectroscopy can be used to identify isoleucine within a peptide's α-helix structure []. Sequential polypeptides containing isoleucine display a characteristic far-i.r. band near 453 cm–1.

Q7: How does the enzyme threonine deaminase contribute to isoleucine biosynthesis?

A7: Threonine deaminase catalyzes the deamination of threonine to α-ketobutyrate, a key precursor in isoleucine biosynthesis [, ]. Studies in E. coli and S. cerevisiae highlight the regulation of this enzyme by isoleucine and valine, demonstrating feedback mechanisms controlling isoleucine production.

Q8: What role does acetolactate decarboxylase (Ald) play in isoleucine production?

A8: Ald is involved in the regulation of α-acetolactate, a precursor for both pyruvate catabolism and isoleucine biosynthesis []. Ald-deficient mutants of Lactococcus lactis exhibit increased diacetyl formation due to the accumulation of α-acetolactate, indicating the enzyme's role in balancing metabolic pathways.

Q9: How does the structure of isoleucine influence its interaction with threonine deaminase?

A9: Isoleucine acts as an allosteric inhibitor of threonine deaminase [, ]. Studies on the plant Arabidopsis thaliana show that isoleucine binding induces dimerization of the enzyme, reducing its activity. This inhibition is reversed by valine, indicating a complex interplay between these branched-chain amino acids in regulating enzyme activity.

Q10: Can modifications to the isoleucine structure impact its biological activity?

A10: Yes, modifying isoleucine can affect its recognition and utilization by enzymes. For example, replacing isoleucine with its fluorinated analog, 5,5,5-trifluoroisoleucine (5TFI), in the enzyme chloramphenicol acetyltransferase (CAT) reduces its catalytic efficiency []. This highlights the importance of specific structural features for optimal enzyme-substrate interactions.

Q11: Does the stereochemistry of isoleucine analogs impact their incorporation into proteins?

A11: Studies with fluorinated leucine analogs show that stereochemistry influences their incorporation into proteins []. The (2S, 4S) isomer of 5,5,5-trifluoroleucine is incorporated at higher levels than the (2S, 4R) isomer due to differences in their recognition by the enzyme responsible for attaching leucine to its tRNA.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。